molecular formula C16H15Br2N3O2 B11560374 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11560374
M. Wt: 441.12 g/mol
InChI Key: DZSYHMPEGZUSDX-DNTJNYDQSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C16H14Br2N3O2 and a molecular weight of 441.11 g/mol . This compound is primarily used in research applications and is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although it is primarily used in preclinical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15Br2N3O2

Molecular Weight

441.12 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15Br2N3O2/c1-10-6-12(17)16(13(18)7-10)19-9-15(23)21-20-8-11-4-2-3-5-14(11)22/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+

InChI Key

DZSYHMPEGZUSDX-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=CC=C2O)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=CC=C2O)Br

Origin of Product

United States

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